Product packaging for Allopregnanolone - d5(Cat. No.:)

Allopregnanolone - d5

Cat. No.: B1191942
M. Wt: 323.46
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated allopregnanolone.

Properties

Molecular Formula

C21H25D5O2

Molecular Weight

323.46

Synonyms

(3α,5α)-3-Hydroxy-2,2,3,4,4-d5-pregnan-20-one

Origin of Product

United States

Synthesis and Isotopic Labeling of Allopregnanolone D5

Precursor Compounds and Biosynthetic Pathways of Allopregnanolone (B1667786)

Allopregnanolone, a neurosteroid, is synthesized either anew from cholesterol or through the metabolism of steroid hormones like progesterone (B1679170). researchgate.netresearchgate.netnih.gov Its production occurs both in the central nervous system and peripherally in the adrenal glands, ovaries, and testes. nih.govrupahealth.com

The de novo synthesis of neurosteroids from cholesterol is a fundamental process observed across vertebrate species. frontiersin.org This pathway begins with the transport of cholesterol into the mitochondria, a process that occurs preferentially in glial cells. researchgate.netnih.gov

The key steps are as follows:

Cholesterol Transport : Cholesterol is moved from the outer to the inner mitochondrial membrane. nih.govnih.gov This transport relies on a protein complex that includes the translocator protein (TSPO) and the steroidogenic acute regulatory protein (StARD1). nih.govmdpi.com

Conversion to Pregnenolone (B344588) : Once inside the mitochondrion, the enzyme P450 side-chain cleavage (P450scc or CYP11A1) metabolizes cholesterol into pregnenolone, which serves as the primary precursor for all neurosteroids. researchgate.netmdpi.com The first and limiting step in this steroid synthesis is the hydroxylation of cholesterol by CYP11A1. mdpi.com

Conversion to Progesterone : Pregnenolone is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netnih.govmdpi.com

This entire process, starting from cholesterol, establishes the foundational molecule, progesterone, required for the subsequent synthesis of allopregnanolone. researchgate.netfrontiersin.org

The transformation of progesterone into allopregnanolone is a two-step enzymatic cascade primarily involving 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.govrupahealth.comwikipedia.org

The first enzymatic step is the irreversible reduction of progesterone to 5α-dihydroprogesterone (5α-DHP). mdpi.comnih.gov This reaction is catalyzed by 5α-reductase (5α-R). nih.govpnas.org In humans, there are three isozymes, but only Type 1 and Type 2 are well-described for their 5α-reduction activity. mdpi.com

Interactive Data Table: Comparison of 5α-Reductase Isoforms

Feature5α-reductase Type 1 (SRD5A1)5α-reductase Type 2 (SRD5A2)
Primary Location Most abundant isoform in the brain, also found in peripheral tissues like the adrenal gland. nih.govnih.gov Expressed in cortical and hippocampal glutamatergic neurons. nih.govProminent in the male reproductive system, but also identified in the brain (e.g., hypothalamus, hippocampus) and spinal motor neurons. nih.govnih.gov
Substrate Affinity Micromolar range (Progesterone > Testosterone). nih.govmdpi.comNanomolar range, showing a significantly higher affinity for substrates than Type 1. mdpi.com
Cellular Localization Endoplasmic reticulum. nih.govmdpi.comEndoplasmic reticulum. mdpi.com
Optimal pH Broad range (6.0-8.5). mdpi.comNarrow, acidic range (5.0-5.5). mdpi.com

Following the creation of 5α-DHP, the second step is its reversible conversion to allopregnanolone. mdpi.comnih.gov This reduction is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSD). nih.govnih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily, which in humans includes four isozymes (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). nih.govmdpi.comnih.gov These cytoplasmic enzymes utilize NADPH as a cofactor to reduce 5α-DHP. nih.govconicet.gov.ar The reverse oxidative reaction, converting allopregnanolone back to 5α-DHP, is also possible and is carried out by different enzymes. pnas.orgucl.ac.uk

Interactive Data Table: Overview of Human AKR1C Isozymes

IsozymeGenePrimary Function/Activity
AKR1C1 AKR1C120α-HSD activity; metabolizes progesterone and allopregnanolone. mdpi.comnih.gov
AKR1C2 AKR1C23α-HSD activity; primary enzyme for converting 5α-DHP to allopregnanolone. nih.gov
AKR1C3 AKR1C317β-HSD activity; involved in androgen metabolism. nih.gov
AKR1C4 AKR1C43α-HSD activity; primarily acts on bile acids. nih.gov

The conversion of progesterone to allopregnanolone is tightly regulated, with the 5α-reductase enzyme acting as the key rate-limiting step. nih.govnih.govnih.govbiorxiv.org This is because 5α-R catalyzes an irreversible reaction, committing progesterone to this specific metabolic pathway. biorxiv.org The expression and activity of 5α-reductase, therefore, critically determine the rate at which allopregnanolone can be synthesized from available progesterone. nih.gov Studies have shown that a decrease in allopregnanolone levels in certain brain regions corresponds with a reduced expression of 5α-reductase. nih.gov For the 3α-HSD enzyme, the rate-limiting step in its catalytic cycle is the dissociation of the NADP+ cofactor from the enzyme after the reaction is complete. nih.gov

Conversion from Progesterone: Sequential Enzymatic Actions

Deuteration Strategies for Allopregnanolone-d5

The synthesis of Allopregnanolone-d5, a deuterated analog of allopregnanolone, involves incorporating five deuterium (B1214612) atoms into the molecular structure. This isotopic labeling is crucial for its use in research, particularly as an internal standard in mass spectrometry-based quantification, where its distinct mass allows for precise measurement of the endogenous, non-labeled compound.

While specific synthesis schemes for Allopregnanolone-d5 are proprietary or not widely published, the general strategies for creating such deuterated steroids are well-established and rely on the principles of isotopic labeling.

Common deuteration strategies include:

Use of Deuterated Precursors : A primary method involves starting the synthesis with a deuterated precursor. For instance, to produce a deuterated allopregnanolone analog, one could begin with deuterated progesterone or even deuterated cholesterol. These labeled precursors are then processed through the same enzymatic or chemical reactions as their non-labeled counterparts.

Microbial Synthesis : Advanced techniques utilize genetically engineered microorganisms, such as Saccharomyces cerevisiae or Escherichia coli. These microbes are engineered to express the necessary human enzymes, like 5α-reductase and 3α-HSD. By culturing these microbes in a deuterium-enriched medium and providing a deuterated starting material (e.g., deuterated cholesterol), they can perform the biosynthetic steps to produce the desired deuterated allopregnanolone.

Catalytic Deuteration : This chemical method involves the use of deuterium gas (D₂) and a metal catalyst, such as palladium, to reduce double bonds within a precursor molecule, thereby introducing deuterium atoms at specific positions with high isotopic purity.

Stepwise Chemical Synthesis : Complex organic synthesis can build the molecule step-by-step, introducing deuterium atoms at desired locations using deuterated reagents (e.g., deuteride (B1239839) sources like lithium aluminum deuteride) at specific stages of the synthesis. This allows for precise control over the number and position of the deuterium labels.

The synthesis of an isotopologue like Allopregnanolone-d5 would employ one or a combination of these methods to achieve the target structure with five deuterium atoms, ensuring it retains the chemical properties of allopregnanolone while being isotopically distinct.

Site-Specific Deuterium Incorporation

The defining characteristic of Allopregnanolone-d5 is the strategic placement of five deuterium atoms on the steroid's A-ring. This site-specific labeling is crucial for its function as an internal standard, ensuring that its chemical behavior is nearly identical to natural allopregnanolone while having a distinct, higher molecular weight for detection by mass spectrometry. sigmaaldrich.comsigmaaldrich.com The deuterium atoms are located at the following positions:

Two deuterium atoms on the second carbon (C2).

One deuterium atom on the third carbon (C3), attached to the hydroxyl group.

Two deuterium atoms on the fourth carbon (C4).

This specific arrangement results in a mass shift of +5 compared to the unlabeled compound. sigmaaldrich.com

Synthesis Methods for Deuterated Allopregnanolone

The synthesis of deuterated steroids like Allopregnanolone-d5 is a multi-step process that typically involves creating a deuterated precursor followed by enzymatic or chemical conversions. benchchem.comgoogle.com

One common strategy begins with a suitable pregnane (B1235032) steroid precursor that can be chemically modified to introduce deuterium at the desired C2, C3, and C4 positions. This often involves techniques such as catalytic deuteration, where double bonds in a precursor molecule are reduced using deuterium gas (D₂) in the presence of a metal catalyst like palladium. benchchem.com

Following the creation of the deuterated steroid core, the synthesis mirrors the natural biosynthetic pathway of allopregnanolone to achieve the correct final structure. wikipedia.orgnih.govresearchgate.net This involves two key enzymatic reduction steps:

5α-Reductase: This enzyme reduces the double bond between C4 and C5 of a progesterone-like precursor to create the 5α-dihydro configuration. nih.govpnas.org

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme then reduces the ketone group at C3 to a hydroxyl group with the specific 3α orientation. benchchem.comnih.gov

Alternatively, non-enzymatic chemical reduction methods can be employed to achieve the same transformations. The result is the Allopregnanolone-d5 molecule with high isotopic purity. sigmaaldrich.com

Production and Sources for Research Applications

Allopregnanolone-d5 is produced commercially for use in scientific research. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of endogenous allopregnanolone in various biological samples, such as serum, plasma, and tissue extracts. sigmaaldrich.commdpi.com This is essential for studies investigating neurosteroid biosynthesis, neurological disorders, and the effects of stress. mdpi.comresearchgate.netpnas.org The use of a deuterated standard like Allopregnanolone-d5 improves the precision and reliability of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). benchchem.comresearchgate.net

Several companies specialize in the production and distribution of high-purity deuterated compounds for research purposes. Allopregnanolone-d5 is available from various suppliers, often as a solution in a certified concentration.

Interactive Table: Commercial Sources for Allopregnanolone-d5

Supplier NameProduct NamePurity/Form
Sigma-Aldrich (Merck)Allopregnanolone-2,2,3,4,4-d5 solution≥98 atom % D, 100 μg/mL in methanol
LGC Standards(3alpha)-Allopregnanolone-d5>95% (HPLC)
IsoSciencesAllopregnanolone-[d5]>98% Purity, ≥98% Isotope Incorporation
Acanthus ResearchAllopregnanolone-D5Reference Standard
GlpBioAllopregnanolone - d5Research Grade
Sapphire BioscienceAllopregnanolone-d5≥95% Chemical Purity
NovachemAllopregnanolone-d5Research Standard

Note: Product availability and specifications may change. Tocris Bioscience previously offered this compound but has since discontinued (B1498344) it. rndsystems.comtocris.com

Neurobiological Mechanisms of Allopregnanolone, with Implications for Allopregnanolone D5 Research

Allosteric Modulation of GABA-A Receptors

Allopregnanolone (B1667786) functions as a potent positive allosteric modulator (PAM) of the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the brain. nih.govnih.govnih.gov Unlike the primary neurotransmitter GABA, which binds to the orthosteric site, allopregnanolone binds to a distinct, allosteric site on the receptor complex. mdpi.com This binding enhances the receptor's response to GABA. nih.gov The modulation manifests as an increase in the chloride ion (Cl-) flux through the receptor's channel, which leads to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. mdpi.comnih.gov

At nanomolar concentrations, allopregnanolone potentiates GABA-activated currents. nih.gov However, at higher, micromolar concentrations, it can directly activate the GABA-A receptor's chloride channel, even in the absence of GABA. nih.govresearchgate.net This dual action underscores its powerful influence on the inhibitory tone of the central nervous system. The modulatory effects of allopregnanolone are mediated through specific binding sites at the interface of the α and β subunits of the receptor. mdpi.com

Subunit Specificity of GABA-A Receptor Interactions

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, typically two α, two β, and one γ or δ subunit. nih.govvub.be This structural diversity results in receptors with distinct pharmacological and biophysical properties, influencing their sensitivity to modulators like allopregnanolone. nih.gov While allopregnanolone has been shown to act on a wide variety of GABA-A receptor subtypes, its potency and efficacy can be influenced by the specific subunit composition. nih.govfrontiersin.org

For instance, some studies suggest that GABA-A receptors containing α1 or α3 subunits, when co-expressed with β1 and γ2 subunits, are enhanced by lower concentrations of allopregnanolone compared to those containing α2, α4, α5, or α6 subunits. frontiersin.org The α subunits, in particular, are considered key components for conveying neurosteroid potentiation. vub.be Chronic exposure to allopregnanolone can also lead to changes in the expression of specific receptor subunits, such as the α4 subunit, which may contribute to the development of tolerance. nih.govdiva-portal.org

Delta-containing GABA-A Receptors and Tonic Inhibition

A significant aspect of allopregnanolone's action relates to its potent modulation of GABA-A receptors containing the δ (delta) subunit. mdpi.comnih.gov These receptors are typically located extrasynaptically and are characterized by a high affinity for GABA. nih.gov They are persistently activated by low ambient concentrations of GABA in the extracellular space, mediating a form of inhibition known as tonic inhibition. nih.govmdpi.com

Modulation of GABAA Receptor Kinetics

Allopregnanolone's interaction with the GABA-A receptor induces specific changes in the channel's kinetic properties. These alterations affect how the receptor responds to GABA, ultimately shaping the inhibitory signal. The primary effects include a prolongation of the channel's open time and modifications to its activation and desensitization rates. nih.govmdpi.com

Decay Time Prolongation of sIPSCs

One of the most well-documented effects of allopregnanolone on GABA-A receptor kinetics is the prolongation of the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs). frontiersin.orgnih.gov By slowing the deactivation of the receptor after GABA binding, allopregnanolone extends the duration of the inhibitory signal at the synapse.

Research has demonstrated this effect across various neuronal populations. For example, in hippocampal PV interneurons, 100 nM of allopregnanolone was shown to prolong the decay of sIPSCs from 3.7 ms (B15284909) to 4.8 ms. nih.gov Another study found that a 1 µM concentration of allopregnanolone significantly increased the slow decay time constant of IPSCs by an average of 67.3%. researchgate.net This prolongation of inhibitory currents is a key mechanism through which allopregnanolone enhances GABAergic inhibition. mdpi.com

Table 1: Effect of Allopregnanolone on sIPSC Decay Time

ConcentrationNeuronal PopulationEffect on Decay TimeReference
100 nMHippocampal PV InterneuronsProlonged decay from 3.7 ms to 4.8 ms nih.gov
1 µMNot specifiedIncreased slow decay time constant by 67.3% researchgate.net
100 nMSpinal InterneuronsIncreased decay time by ~25% mdpi.com
Activation Rate and Desensitization

Allopregnanolone's influence on receptor kinetics extends to activation and desensitization. At low micromolar concentrations of GABA, allopregnanolone can increase the activation rate of the receptor. frontiersin.org This means the channel opens more readily in the presence of both GABA and the neurosteroid.

Effects on Chloride Ion Uptake

The culmination of allopregnanolone's allosteric modulation of GABA-A receptor kinetics is an enhanced influx of chloride ions into the neuron. nih.gov This increased chloride conductance is the direct mechanism for the hyperpolarization of the cell membrane, making it less likely to fire an action potential. Studies using cortical homogenates have confirmed that allopregnanolone increases GABA-mediated chloride ion (Cl-) flux through GABA-A receptors in a manner comparable to other modulators like benzodiazepines and barbiturates. nih.gov

In certain cell types, such as neural progenitor and neural stem cells, the activation of the GABA-A receptor by allopregnanolone can promote an efflux of chloride ions, leading to membrane depolarization. nih.gov However, in mature neurons, the typical effect is an increased influx that enhances inhibition. The ability of allopregnanolone to augment GABA-gated chloride channel function is a central element of its physiological role. nih.gov

Mentioned Compounds

Beyond GABA-A Receptor Modulation

Allopregnanolone's influence extends beyond its well-documented effects on GABAergic inhibition. The steroid engages with multiple cellular targets to regulate neuronal function, plasticity, and inflammatory responses through non-GABAergic pathways. nih.gov

Allopregnanolone has been shown to modulate the activity of voltage-gated calcium channels, which are critical for various neuronal processes.

L-type Calcium Channels : In specific cell types like neural stem cells and immature neurons, allopregnanolone's action at the GABA-A receptor leads to a paradoxical depolarization due to an efflux of chloride ions. frontiersin.orgmdpi.com This membrane depolarization, in turn, activates voltage-dependent L-type calcium channels (VGLCCs), resulting in an influx of calcium. frontiersin.orgresearchgate.netnih.gov This indirect activation of L-type channels is a key step in initiating downstream signaling cascades responsible for effects like neurogenesis. researchgate.netnih.govarizona.edu Studies have confirmed that blocking L-type calcium channels with antagonists like nifedipine (B1678770) or verapamil (B1683045) can prevent allopregnanolone-induced effects, such as the proliferation of neural progenitor cells and the inhibition of presynaptic glutamate (B1630785) release. nih.govnih.govarizona.edu

T-type Calcium Channels : In contrast to its indirect activation of L-type channels, research indicates that allopregnanolone can directly block T-type calcium channels. researchgate.net One study demonstrated that allopregnanolone reduced the amplitude of inward calcium currents through these channels in a voltage-dependent manner. researchgate.net This action was shown to attenuate rebound burst firing in subicular neurons, suggesting a distinct mechanism for modulating neuronal excitability. researchgate.net

Table 1: Allopregnanolone's Interaction with Calcium Channels
Channel TypeInteraction MechanismResulting EffectCellular Context
L-typeIndirect activation via GABA-A receptor-mediated membrane depolarizationCalcium influxNeural stem cells, immature neurons frontiersin.orgmdpi.comnih.gov
T-typeDirect, voltage-dependent blockReduced calcium current, attenuated rebound burst firingSubicular neurons researchgate.net

Emerging evidence suggests allopregnanolone's activity is not limited to GABA-A receptors and calcium channels. It appears to interact with a variety of other membrane-bound signaling proteins.

Membrane Progesterone (B1679170) Receptors (mPRs) : Allopregnanolone can bind to and activate membrane progesterone receptors, specifically showing a high binding affinity for mPRδ. frontiersin.orgoup.com This interaction is significant as it represents a direct receptor-mediated pathway independent of GABAergic signaling. frontiersin.orgoup.com Activation of mPRs by allopregnanolone can trigger intracellular signaling and has been linked to anti-apoptotic effects in neuronal cells. frontiersin.orgoup.com

NMDA Receptors : Some studies indicate that allopregnanolone may modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and excitatory neurotransmission. Research has shown that allopregnanolone can enhance the release of luteinizing-hormone-releasing hormone (LHRH) and glutamate, an effect that is reversed by blocking NMDA receptors. researchgate.net This suggests an interactive role in regulating neuroendocrine function and excitatory signaling. researchgate.net

Other Systems : Allopregnanolone has also been reported to influence other neurotransmitter systems, such as the dopaminergic system, and may interact with additional targets like the sigma-1 receptor. researchgate.netnih.gov

Through its interaction with membrane receptors and ion channels, allopregnanolone initiates downstream intracellular signaling cascades that regulate gene expression and cellular function.

The influx of calcium through L-type channels serves as a critical second messenger, activating calcium-dependent kinases. researchgate.net This leads to the phosphorylation and activation of transcription factors such as the cyclic AMP-responsive element-binding protein (CREB). frontiersin.orgmdpi.comresearchgate.net Activated CREB then moves to the nucleus to regulate the expression of specific genes. researchgate.net Research using microarray analysis has shown that allopregnanolone treatment increases the expression of genes that promote mitosis while inhibiting the expression of genes that repress cell proliferation. nih.govarizona.edu This pathway is a key mechanism behind allopregnanolone's ability to promote the proliferation of rodent and human neural progenitor cells. nih.govarizona.edu

Table 2: Signaling Pathway from Calcium Influx to Gene Expression
StepMolecule/ProcessFunction
1L-type Calcium Channel ActivationAllows influx of extracellular Ca²+ frontiersin.orgresearchgate.net
2Intracellular Ca²+ RiseActs as a second messenger researchgate.net
3Activation of Ca²+-dependent kinases (e.g., CaMK IV)Phosphorylates downstream targets frontiersin.org
4Phosphorylation of CREBActivates the transcription factor frontiersin.orgmdpi.comresearchgate.net
5Regulation of Gene ExpressionUpregulates pro-mitotic genes; downregulates anti-mitotic genes researchgate.netnih.govarizona.edu

Allopregnanolone demonstrates significant anti-inflammatory properties, which are often independent of its GABAergic actions. nih.gov It can inhibit pro-inflammatory signaling pathways in both the brain and peripheral immune cells. nih.gov Studies show that allopregnanolone can block Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response. nih.govresearchgate.net By blocking TLR4 and other MyD88-dependent TLRs (like TLR2 and TLR7), allopregnanolone can prevent the downstream production of pro-inflammatory cytokines. nih.govresearchgate.net Furthermore, in astrocytes, allopregnanolone has been shown to reduce oxidative stress and inhibit the activation of the inflammasome and apoptotic signaling pathways. frontiersin.orgnih.gov

Metabolic Pathways and Enzyme Regulation of Allopregnanolone

Tissue and Cell-Specific Expression of Metabolizing Enzymes

The synthesis of allopregnanolone (B1667786) from progesterone (B1679170) is a two-step process requiring the sequential action of two key enzymes: 5α-reductase (5α-R) and 3α-hydroxysteroid dehydrogenase (3α-HSD) nih.govfrontiersin.org. The distribution of these enzymes determines where allopregnanolone can be produced locally within the body.

The brain is a primary site of allopregnanolone synthesis, with the necessary enzymes found in various neural cell types frontiersin.org.

Neurons : The enzymatic machinery for allopregnanolone synthesis, specifically 5α-reductase type 1 and 3α-HSD, is co-localized in principal glutamatergic neurons of the cerebral cortex, hippocampus, olfactory bulb, and amygdala nih.govnih.gov. This localization suggests a significant role for allopregnanolone in modulating neurotransmission in these key brain regions. Pyramidal neurons in the cortex and hippocampus, as well as pyramidal-like neurons in the basolateral amygdala, are sites of its production wikipedia.org.

Glia : Glial cells, including astrocytes, oligodendrocytes, and microglia, are also crucial for neurosteroid synthesis nih.govnih.gov. They possess the enzymes required to produce steroids or convert them into neuroactive metabolites nih.govresearchgate.net.

Oligodendrocytes , the myelinating cells of the CNS, express both type 1 and type 2 isoforms of 5α-reductase and 3α-HSD nih.gov. Interestingly, the formation of allopregnanolone by 3α-HSD appears to decrease as oligodendrocytes differentiate nih.gov.

Astrocytes also contain 5α-reductase and 3α-HSD, contributing to the local pool of allopregnanolone nih.gov.

Microglia , the brain's resident immune cells, have been shown to express steroid-converting enzymes as well nih.gov.

Neural Progenitors : Allopregnanolone has been demonstrated to promote the proliferation of neural progenitor cells (NPCs) derived from the rat hippocampus and human neural stem cells from the cerebral cortex nih.govarizona.edu. This neurogenic effect is linked to the modulation of cell-cycle genes nih.govarizona.edu. The mechanism involves the activation of GABAA receptors on these progenitor cells, leading to membrane depolarization, calcium influx, and the subsequent activation of signaling pathways that promote mitosis nih.gov.

Distribution of Allopregnanolone Synthesizing Enzymes in the CNS

Cell Type5α-Reductase (Isoforms)3α-Hydroxysteroid DehydrogenaseReference
Glutamatergic Neurons (Cortex, Hippocampus, Amygdala)Type 1Present nih.govnih.gov
OligodendrocytesType 1 & 2Present nih.gov
AstrocytesPresentPresent nih.gov
MicrogliaPresentNot specified nih.gov
Neural Progenitor CellsNot specifiedNot specified nih.govarizona.edunih.gov

While the brain is a major site of neurosteroidogenesis, allopregnanolone synthesis also occurs in peripheral tissues. The enzymes necessary for its production are found in the adrenal glands, ovaries, and testes nih.gov.

Pineal Gland : The pineal gland has been identified as a significant neurosteroidogenic organ, capable of producing a variety of neurosteroids, including allopregnanolone, de novo from cholesterol nih.govresearchgate.net. In juvenile birds, the pineal gland produces substantially more allopregnanolone than the brain nih.govfrontiersin.orgnih.gov. This pineal-derived allopregnanolone is secreted and plays a crucial role in the development of the adjacent cerebellum by preventing the apoptosis (programmed cell death) of Purkinje cells nih.govfrontiersin.orgnih.gov.

Enzymatic Conversion and Inactivation Pathways

The biological activity of allopregnanolone is terminated through metabolic conversion into less active or inactive compounds. This process is critical for regulating the duration and intensity of its effects on the GABAA receptor.

A key enzyme in the inactivation of allopregnanolone is 20α-hydroxysteroid dehydrogenase (20α-HSD), which belongs to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C1 isozyme nih.gov. This enzyme targets the ketone group at the C20 position of the allopregnanolone molecule nih.gov.

Through the action of 20α-HSD, allopregnanolone is converted into 5α-pregnane-3α,20α-diol nih.gov. This metabolite is significantly less active than allopregnanolone and represents the initial step before the compound is further modified (conjugated) for excretion from the body nih.gov. 5α-pregnane-3α,20α-diol has been found to act as a partial agonist at the GABAA receptor, but its potency is much lower than that of allopregnanolone wikipedia.org. Another potential, though less prominent, inactivation pathway is the oxidation of allopregnanolone back to 5α-dihydroprogesterone (5α-DHP) by 3α-HSD, a reaction that is generally less favored in the cellular environment nih.govpnas.org.

Allopregnanolone Inactivation Pathway

SubstrateEnzymeProductActivity of ProductReference
Allopregnanolone20α-hydroxysteroid dehydrogenase (AKR1C1)5α-Pregnan-3α,20α-diolLess active partial agonist at GABAA receptor nih.govwikipedia.org
Allopregnanolone3α-hydroxysteroid dehydrogenase (oxidative)5α-dihydroprogesteroneInactive at GABAA receptor; active at progesterone receptor wikipedia.orgpnas.org

Regulation of Allopregnanolone Synthesis

The synthesis of allopregnanolone is a highly regulated process, influenced by various physiological and environmental factors. The primary control point is the activity of the rate-limiting enzyme, 5α-reductase frontiersin.orgresearchgate.netwikipedia.org.

Several factors can modulate the enzymes involved:

Stress : Acute stress has been shown to increase allopregnanolone levels in the plasma and cerebral cortex of rats nih.gov. This response is believed to be a homeostatic mechanism to dampen the activity of the stress axis through GABAergic inhibition researchgate.net.

Hormonal State : The levels of allopregnanolone in the brain are influenced by circulating levels of progesterone. For example, brain concentrations of progesterone, 5α-DHP, and allopregnanolone are significantly higher in women in the luteal phase of the menstrual cycle compared to postmenopausal women, reflecting the changes in ovarian steroid production nih.gov.

Pharmacological Agents : Certain drugs can influence allopregnanolone synthesis. Selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine have been shown to increase allopregnanolone levels nih.gov. The proposed mechanism is an increase in the catalytic activity of 3α-HSD, which enhances the conversion of 5α-DHP to allopregnanolone nih.govpnas.org.

Social Environment : Chronic social isolation has been demonstrated in mouse models to decrease the synthesis rate of allopregnanolone in the frontal cortex pnas.org. This was associated with a specific downregulation of 5α-reductase type 1 expression in certain brain regions, suggesting that neuronal activity can transcriptionally regulate this key enzyme pnas.org.

Endogenous Regulatory Mechanisms

The synthesis of allopregnanolone is intricately regulated by a variety of endogenous factors, including hormones and neurotransmitter systems. This regulation ensures that allopregnanolone levels are appropriately modulated to meet physiological demands.

The hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, plays a significant role in regulating allopregnanolone synthesis. Acute stress triggers the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which in turn stimulate the production of adrenal steroids, including precursors for allopregnanolone synthesis. mdpi.com This leads to an increase in allopregnanolone levels, which is thought to be a compensatory mechanism to counteract the effects of stress. researchgate.netnih.gov

Neurotransmitters also exert control over the enzymes responsible for allopregnanolone production. For instance, the selective serotonin reuptake inhibitors (SSRIs) fluoxetine and paroxetine have been shown to increase brain levels of allopregnanolone. nih.gov This effect is not due to an increase in the precursor, 5α-DHP, but rather to a direct modulatory effect on 3α-HSD activity. nih.gov Furthermore, the GABAergic system, which is a primary target of allopregnanolone's actions, can also influence its synthesis, suggesting a feedback loop. frontiersin.org Neuropeptides such as octadecaneuropeptide (ODN) and triakontatetraneuropeptide (TTN) have also been found to stimulate the production of neurosteroids, including allopregnanolone. frontiersin.org

The regulation of 5α-reductase and 3α-HSD is also influenced by the availability of their respective substrates and cofactors. The directionality of the 3α-HSD-catalyzed reaction, for example, is dependent on the cellular ratio of NAD(P)H to NAD(P)+. nih.gov

Table 1: Endogenous Regulators of Allopregnanolone Synthesis
RegulatorTarget Enzyme(s)Effect on Allopregnanolone SynthesisMechanism of Action
Hypothalamic-Pituitary-Adrenal (HPA) Axis Hormones (e.g., ACTH)Upstream steroidogenic enzymesIncreasedStimulates the production of progesterone, the precursor for allopregnanolone synthesis. mdpi.com
Selective Serotonin Reuptake Inhibitors (SSRIs)3α-Hydroxysteroid Dehydrogenase (3α-HSD)IncreasedDirectly modulate the activity of 3α-HSD, enhancing the conversion of 5α-DHP to allopregnanolone. nih.gov
GABAergic System5α-reductase and 3α-HSDModulated (potential feedback loop)The precise mechanisms are still under investigation, but a reciprocal relationship is suggested. frontiersin.org
Neuropeptides (e.g., ODN, TTN)Steroidogenic enzymesIncreasedStimulate the overall production of neurosteroids. frontiersin.org

Enzymatic Activity in Specific Physiological and Pathological States

The activity of 5α-reductase and 3α-HSD, and consequently the levels of allopregnanolone, fluctuate significantly in response to various physiological and pathological conditions. These changes are critical for adaptation and are implicated in the pathophysiology of several disorders.

Physiological States:

Menstrual Cycle: Allopregnanolone levels vary across the menstrual cycle, with higher concentrations observed during the luteal phase, mirroring the rise in progesterone. unica.it This fluctuation is associated with changes in the activity of 5α-reductase. nih.gov The ratio of allopregnanolone to progesterone decreases from the follicular to the luteal phase, suggesting a saturation of the enzymatic pathway at higher progesterone concentrations. nih.gov

Pregnancy: During pregnancy, there is a dramatic and progressive increase in serum allopregnanolone levels, which peak in the third trimester. nih.goved.ac.uknih.gov This is driven by the placental production of progesterone and the expression of 5α-reductase and 3α-HSD in both the placenta and the fetal brain. ed.ac.uk

Stress: Acute stress has been shown to increase brain and plasma levels of allopregnanolone. nih.govnih.gov This is considered a protective response, as allopregnanolone has anxiolytic and calming effects. However, chronic stress can lead to a paradoxical decrease in allopregnanolone levels, which may contribute to the development of stress-related disorders. researchgate.net

Pathological States:

Psychiatric Disorders: Alterations in allopregnanolone levels have been implicated in several psychiatric conditions. nih.gov Decreased levels of allopregnanolone have been observed in individuals with depression and anxiety disorders. researchgate.netnih.gov In schizophrenia, untreated patients have been found to have significantly lower levels of allopregnanolone compared to healthy controls. arborassays.com In premenstrual dysphoric disorder (PMDD), while basal levels may not differ, there is evidence for a dysregulated sensitivity to allopregnanolone. nih.govjohnshopkins.edu

Neurodegenerative Diseases: Emerging evidence suggests a role for allopregnanolone in neurodegenerative diseases. In Alzheimer's disease, for example, allopregnanolone has been shown to promote neurogenesis and reduce beta-amyloid pathology in animal models. frontiersin.orgnih.gov In Parkinson's disease, changes in allopregnanolone levels have been observed in different stages of the disease.

Table 2: Changes in Allopregnanolone Synthesis in Specific States
ConditionChange in 5α-Reductase ActivityChange in 3α-HSD ActivityResulting Change in Allopregnanolone Levels
Menstrual Cycle (Luteal Phase)IncreasedModulatedIncreased. unica.it
Pregnancy (Third Trimester)IncreasedIncreasedDramatically Increased. nih.goved.ac.uknih.gov
Acute StressIncreasedIncreasedIncreased. nih.govnih.gov
Chronic StressDecreasedDecreasedDecreased. researchgate.net
Depression/AnxietyDecreasedDecreasedDecreased. researchgate.netnih.gov
Schizophrenia (untreated)DecreasedDecreasedDecreased. arborassays.com
Alzheimer's DiseaseAlteredAlteredAltered (region-specific changes). frontiersin.orgnih.gov
Parkinson's DiseaseAlteredAlteredAltered (disease-stage dependent).

Applications of Allopregnanolone D5 in Research Methodologies

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for endogenous compound quantification, and Allopregnanolone-d5 is central to this application for its parent molecule. By incorporating five deuterium (B1214612) atoms, Allopregnanolone-d5 is chemically identical to endogenous allopregnanolone (B1667786) but has a higher mass, making it distinguishable by a mass spectrometer.

Use as an Internal Standard in LC-MS/MS (B15284909)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Allopregnanolone-d5 is widely used as an internal standard to ensure the accuracy and reliability of allopregnanolone quantification in complex biological samples like plasma and serum. nih.govexcelmale.com An internal standard is a known quantity of a substance added to a sample at the beginning of the analytical process. Because Allopregnanolone-d5 has nearly identical chemical and physical properties to natural allopregnanolone, it experiences similar effects during sample extraction, derivatization, and chromatographic separation. researchgate.net This allows for the precise measurement of the endogenous analyte by calculating the ratio of the signal from the natural compound to the signal from the deuterated standard. excelmale.com

Overcoming Ion Suppression and Variability

A significant challenge in LC-MS/MS analysis is the "matrix effect," particularly ion suppression. This phenomenon occurs when other molecules from the biological sample (the matrix) co-elute with the target analyte and interfere with its ionization, leading to a suppressed signal and inaccurate quantification.

By using a stable isotope-labeled internal standard like Allopregnanolone-d5, researchers can effectively correct for this variability. researchgate.net Both the analyte (allopregnanolone) and the internal standard (Allopregnanolone-d5) are affected by ion suppression in a nearly identical manner. Therefore, while the absolute signal intensity of both compounds might decrease, the ratio of their signals remains constant. This stable ratio allows for the accurate calculation of the analyte's concentration, mitigating the impact of ion suppression and other variations that can occur during sample preparation and analysis. researchgate.net

Quantitative Analysis of Allopregnanolone and its Isomers

The utility of Allopregnanolone-d5 extends to the simultaneous quantification of allopregnanolone and its structurally similar isomers, such as pregnanolone (B1679072), epi-allopregnanolone, and isopregnanolone. nih.gov These isomers often have similar chromatographic behavior and identical mass, making them difficult to distinguish with some analytical methods. However, in LC-MS/MS, they can be separated chromatographically and identified by their unique fragmentation patterns.

Crucially, Allopregnanolone-d5 can serve as a single "surrogate" internal standard for allopregnanolone and its isomers because they share the same mass transitions in the mass spectrometer. nih.gov This approach simplifies the analytical workflow and has been successfully validated in numerous studies.

AnalyteLinearity (R²)Lower Limit of Quantification (LLOQ)Reference
Allopregnanolone>0.9910.08 pg/mL researchgate.net
Allopregnanolone>0.98Not specified nih.gov
AllopregnanoloneNot specified0.78 ng/mL nih.gov
PregnanoloneNot specified0.78 ng/mL nih.gov
EpipregnanoloneNot specified0.78 ng/mL nih.gov

Tracer Studies for Metabolic and Pharmacokinetic Investigations

Deuterated compounds like Allopregnanolone-d5 are invaluable as tracers in studies designed to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME). When administered, the labeled compound can be tracked throughout the body, and its fate can be distinguished from the body's endogenous pool of the same substance.

Elucidating Metabolic Pathways of Allopregnanolone

To map the metabolic pathways of allopregnanolone, researchers can administer Allopregnanolone-d5 and subsequently analyze biological samples (e.g., plasma, urine, tissue) using mass spectrometry. hmdb.canih.gov The mass spectrometer can be programmed to detect not only the administered Allopregnanolone-d5 but also any metabolites that retain the deuterium label.

For example, if allopregnanolone is metabolized through hydroxylation, the resulting metabolite would have a mass corresponding to the addition of an oxygen atom plus the five deuterium atoms from the original tracer molecule. This allows for the unambiguous identification of metabolites derived from the administered compound, helping to construct a detailed map of its biotransformation. nih.gov This technique is crucial for understanding how the body processes and clears the neurosteroid.

Investigating Neurosteroid Flux and Dynamics

Understanding the dynamics of neurosteroids within the central nervous system is critical to elucidating their function. "Neurosteroid flux" refers to the rate of synthesis, transport, and clearance of these molecules in the brain. Using Allopregnanolone-d5 as a tracer allows for the investigation of these dynamic processes. researchgate.net

After introducing Allopregnanolone-d5 into a research model, the ratio of the labeled (exogenous) to the unlabeled (endogenous) allopregnanolone can be measured in brain tissue and cerebrospinal fluid over time. This information enables researchers to calculate key pharmacokinetic parameters, such as the rate of allopregnanolone uptake into the brain, its half-life in neural tissue, and its clearance rate. nih.govfigshare.com Such studies are essential for understanding how the brain regulates its neurosteroid environment under normal and pathological conditions.

Research on Neurosteroid Biosynthesis and Degradation

The synthesis of allopregnanolone from progesterone (B1679170) is a multi-step process involving the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) nih.govnih.gov. Investigating the dynamics of this pathway is fundamental to understanding the regulation of neurosteroid levels in the brain. Allopregnanolone-d5 is a key component in methodologies developed to study the biosynthesis and degradation of its endogenous counterpart.

The conversion of progesterone to allopregnanolone is catalyzed by 5α-reductase and 3α-hydroxysteroid dehydrogenase nih.gov. Allopregnanolone-d5 is instrumental in assays designed to probe the kinetics of these enzymes. By using Allopregnanolone-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, researchers can accurately quantify the formation of allopregnanolone from its precursors in preparations containing these enzymes nih.gov. This approach allows for the detailed characterization of enzyme activity, including determining kinetic parameters like Vmax and Km.

Such studies are vital for understanding how various factors, including genetic variations and pharmacological agents, may influence the rate of allopregnanolone synthesis nih.gov. For example, research has focused on the kinetic mechanism of 5α-dihydroprogesterone (5α-DHP) reduction by human 3α-HSD, a critical step in allopregnanolone formation nih.gov. These investigations help to clarify the specific roles of different enzyme isoforms in neurosteroid metabolism within the human brain nih.gov.

The use of stable isotope-labeled internal standards like Allopregnanolone-d5 is considered the gold standard for the quantitative analysis of endogenous steroids by mass spectrometry researchgate.net. When analyzing biological samples such as plasma, serum, or brain tissue, a known amount of Allopregnanolone-d5 is added at an early stage of sample preparation nih.gov. Because it is chemically identical to the endogenous analyte, it experiences the same processing and potential for loss during extraction and purification steps.

However, because it has a different mass due to the deuterium atoms, it can be distinguished from the endogenous allopregnanolone by the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard allows for highly accurate and precise quantification, correcting for any variability in sample handling excelmale.comnih.gov. This methodology has enabled researchers to reliably measure fluctuations in allopregnanolone levels in various physiological and pathological states, such as during pregnancy, in response to stress, and in depressive disorders nih.govnews-medical.netunc.edu.

Table 1: Application of Allopregnanolone-d5 in Measuring Endogenous Levels
Research AreaSample TypeKey Finding Enabled by Accurate QuantificationReference
Stress ResponseAnimal Brain Tissue / PlasmaChronic stress can lead to a significant reduction in brain allopregnanolone levels. news-medical.netresearchgate.net
PregnancyHuman SerumAllopregnanolone levels fluctuate dramatically throughout pregnancy and the postpartum period. nih.gov
Depressive DisordersHuman Cerebrospinal Fluid / PlasmaLower levels of allopregnanolone are observed in individuals with certain depressive disorders. unc.edunih.gov
EpilepsyHuman Brain Tissue / SerumInvestigation of the expression of enzymes responsible for allopregnanolone formation in epileptic patients. nih.gov

Experimental Models and In Vitro Systems

The application of Allopregnanolone-d5 extends to a variety of experimental models, from isolated enzyme preparations to complex animal studies, providing a versatile tool for neurobiological research.

Microsomal preparations from rat brains, which are rich in the enzymes that synthesize neurosteroids, are valuable in vitro models. In such systems, researchers can study the metabolism of progesterone and other precursors into allopregnanolone in a controlled environment. The addition of Allopregnanolone-d5 as an internal standard allows for the precise measurement of newly synthesized allopregnanolone, enabling studies on the regulation of its synthesis and the effects of potential inhibitors or activators of the involved enzymes nih.gov.

Cell culture models provide a means to investigate the cell-specific synthesis and function of neurosteroids. Studies have shown that human microglial cell lines can produce allopregnanolone, and this production can be modulated by cellular stress mdpi.com. In these experiments, quantifying the low levels of steroids released into the culture medium is a significant challenge, which is overcome by using sensitive LC-MS/MS methods that rely on internal standards like Allopregnanolone-d5 mdpi.com.

Similarly, research on neural stem cells (NSCs) has explored the role of allopregnanolone in promoting proliferation and differentiation nih.govnih.gov. Allopregnanolone has been shown to increase the proliferation of both rodent and human neural progenitor cells nih.gov. The ability to accurately measure changes in allopregnanolone levels in these cultures is essential for understanding its role in neurogenesis and its potential as a therapeutic agent for neurodegenerative diseases nih.gov.

Table 2: Use of Allopregnanolone-d5 in In Vitro Models
Cell ModelResearch FocusSignificance of QuantificationReference
Human Microglia (HMC3 cell line)Neurosteroid synthesis in response to oxidative stress.Demonstrated that microglia increase allopregnanolone release under stress as a potential survival mechanism. mdpi.com
Rodent and Human Neural Stem/Progenitor CellsEffects of allopregnanolone on cell proliferation and differentiation.Established that allopregnanolone promotes neurogenesis, suggesting therapeutic potential. nih.govnih.gov

In vivo animal models are critical for understanding the complex role of allopregnanolone in behavior and disease. Allopregnanolone-d5 is essential for accurately measuring the levels of endogenous allopregnanolone in the brain and plasma of these animals. This has been applied to various models, including those for stress, depression, Alzheimer's disease, and metabolic syndrome nih.govresearchgate.netresearchgate.net.

For instance, studies in mouse models of Alzheimer's disease have used precise quantification to show that treatment with allopregnanolone can reverse neurogenic and cognitive deficits nih.gov. In animal models of metabolic syndrome, accurate measurement of hippocampal markers is used to assess the therapeutic effects of allopregnanolone on spatial memory nih.gov. Research in rats has also utilized these quantitative methods to investigate how allopregnanolone affects dopamine (B1211576) release, with implications for understanding reward-related behaviors frontiersin.org. These studies depend on the robust and reliable quantification that Allopregnanolone-d5 enables.

Role of Allopregnanolone in Preclinical Models of Neurological and Psychiatric Conditions Mechanistic Focus

Neuroprotection and Neurogenesis Studies

Preclinical research has extensively documented the role of allopregnanolone (B1667786) in promoting the brain's innate regenerative capacities. Studies in animal models of conditions like Alzheimer's disease have shown that allopregnanolone can induce neurogenesis, the formation of new neurons, and oligodendrogenesis, the formation of cells that produce myelin. nih.govnih.gov

Allopregnanolone has been demonstrated to stimulate the proliferation of neural stem cells (NSCs) and neural progenitor cells (NPCs) in both rodent and human cell cultures. nih.govarizona.edujneurosci.org This proliferative effect is dose-dependent and is associated with the regulation of genes that promote mitosis and the inhibition of genes that suppress cell proliferation. nih.govarizona.edujneurosci.org The newly formed cells have been identified as being of neuronal lineage. nih.govjneurosci.org For instance, in a mouse model of Alzheimer's disease, allopregnanolone treatment not only increased the proliferation of NSCs but also enhanced their differentiation into mature neurons. nih.gov This suggests that allopregnanolone can help restore the neuron-to-astrocyte ratio, which is often skewed in neurodegenerative conditions. nih.gov

Table 1: Effect of Allopregnanolone on Neural Stem Cell Proliferation and Differentiation
Model SystemKey FindingsReference
Rat Hippocampal Neuroprogenitor Cells (NPCs)Dose-dependent increase in proliferation. nih.gov
Human Neural Stem Cells (hNSCs)Significant increase in proliferation. nih.gov
3xTgAD Mouse Model of Alzheimer's DiseaseIncreased NSC proliferation and neuronal differentiation; restored neuron/astrocyte ratio. nih.gov

In addition to its effects on neurons, allopregnanolone plays a crucial role in the health of white matter. Preclinical studies have shown that allopregnanolone promotes the generation of oligodendrocyte precursor cells, which are essential for the formation of myelin, the protective sheath around nerve fibers. nih.gov In a mouse model of Alzheimer's disease, allopregnanolone treatment led to an increase in the number of oligodendrocyte precursor cells and markers of myelination in the brain. nih.govplos.org This indicates that allopregnanolone may contribute to the repair and maintenance of white matter, which is often damaged in neurological disorders. nih.gov

Allopregnanolone exhibits significant anti-apoptotic properties, protecting neuronal cells from death. nih.govmendeley.com Studies have shown that it can reduce cell death and caspase-3 activity, a key enzyme in the apoptotic cascade, in animal models of traumatic brain injury. hormonebalance.orgresearchgate.net This neuroprotective effect is mediated, in part, through its interaction with membrane progesterone (B1679170) receptors, leading to the activation of signaling pathways that inhibit apoptosis. nih.govmendeley.com

Table 2: Anti-apoptotic Effects of Allopregnanolone
Model SystemKey FindingsReference
Rat Pre-frontal Cortex ContusionDecreased caspase-3 activity and cell death in the thalamus. hormonebalance.org
Cultured Neuronal CellsReduced cell death and apoptosis through activation of membrane progesterone receptors. nih.gov

Oxidative stress is a major contributor to neuronal damage in a wide range of neurological and psychiatric conditions. Allopregnanolone has been shown to exert protective effects against oxidative stress. nih.govfrontiersin.org In cellular models, pretreatment with allopregnanolone significantly attenuated neuronal death induced by amyloid-beta, a peptide implicated in Alzheimer's disease. nih.gov This protective role is associated with a decrease in the generation of intracellular reactive oxygen species (ROS) and a reduction in lipid peroxidation. nih.gov Furthermore, allopregnanolone can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov

Synaptic Plasticity and Neural Circuit Modulation

Allopregnanolone's influence extends to the functional level of neural circuits, where it modulates synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory.

Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.govwustl.edu By enhancing GABAergic inhibition, allopregnanolone can influence neuronal excitability and synaptic transmission. nih.govwustl.edumdpi.com In preclinical models of Parkinson's disease, allopregnanolone treatment was shown to ameliorate deficits in long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. nih.gov It also preserved the levels of key synaptic proteins that are crucial for maintaining the integrity of neural connections. nih.gov The effects of allopregnanolone on synaptic function are complex and can vary depending on the specific neural circuit and the concentration of the neurosteroid. nih.govwustl.edumdpi.com

Influence on Synaptic Protein Levels

In a preclinical model of metabolic syndrome, which is associated with cognitive deficits, allopregnanolone administration was investigated for its effects on spatial memory and the hippocampal expression of key synaptic proteins. nih.gov The study focused on Synaptophysin and Growth Associated Protein 43 (GAP-43), both of which are crucial for synaptic plasticity and memory formation. nih.gov The research indicated that allopregnanolone treatment had a significant impact on the levels of these proteins, suggesting a potential mechanism for its cognitive-enhancing effects. nih.gov

ModelProtein InvestigatedObserved Effect of AllopregnanoloneReference
Animal Model of Metabolic SyndromeSynaptophysinIncreased expression in the hippocampus nih.gov
Animal Model of Metabolic SyndromeGrowth Associated Protein 43 (GAP-43)Increased expression in the hippocampus nih.gov

Modulation of Neuroinflammation

Allopregnanolone has demonstrated significant anti-inflammatory properties in various preclinical models. researchgate.net Its role in modulating neuroinflammation is a key aspect of its neuroprotective effects. researchgate.net Dysregulation of allopregnanolone synthesis has been noted in the central nervous system (CNS) tissue from animal models of multiple sclerosis. nih.govnih.govresearchgate.net Administration of allopregnanolone in these models has been shown to reduce neuroinflammation. nih.govnih.gov The mechanisms underlying this modulation are multifaceted and involve its interaction with GABA-A receptors expressed on glial cells and immune cells. nih.govresearchgate.net By binding to these receptors on cells like microglia and monocytes, allopregnanolone can lead to a diminished production of inflammatory mediators. nih.govresearchgate.net This has been observed in models of traumatic brain injury and autoimmune demyelination. nih.gov

In models of hepatic encephalopathy, which are characterized by neuroinflammation, there is an observed increase in GABAergic neurotransmission. diva-portal.org Allopregnanolone and other positive allosteric modulators of the GABA-A receptor play a role in this process. diva-portal.org Furthermore, in models of Parkinson's disease, increased levels of GABA in activated astrocytes have been shown to enhance the activation of GABA-A receptors, leading to motor deficits, highlighting the complex role of the GABAergic system in neuroinflammatory conditions. diva-portal.org

Animal Models of Specific Disorders (Focus on Underlying Mechanisms)

Alzheimer's Disease: In the triple-transgenic mouse model of Alzheimer's disease (3xTgAD), which exhibits both β-amyloid plaques and neurofibrillary tangles, allopregnanolone has shown significant therapeutic effects. pnas.orgplos.org Mechanistically, allopregnanolone promotes neurogenesis in the hippocampus, a brain region critical for learning and memory. pnas.orgplos.orgnih.gov This neurogenic effect is correlated with the reversal of learning and memory deficits in these mice. pnas.orgplos.org Furthermore, allopregnanolone treatment has been shown to reduce the β-amyloid burden in the hippocampus, cortex, and amygdala. plos.org This reduction in pathology is associated with decreased expression of Aβ-binding-alcohol-dehydrogenase (ABAD), a mitochondrial protein that binds to Aβ and contributes to oxidative stress. plos.org Allopregnanolone also appears to regulate cholesterol homeostasis in the brain by increasing the expression of liver-X-receptor (LXR), pregnane-X-receptor (PXR), and 3-hydroxy-3-methyl-glutaryl-CoA-reductase (HMG-CoA-R), which are involved in cholesterol clearance. plos.org Additionally, it has been observed to reduce microglia activation and increase markers of myelination. plos.org

Parkinson's Disease: In the MPTP-lesioned mouse model of Parkinson's disease, allopregnanolone has demonstrated the ability to restore the number of tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta (SNpc), the brain region primarily affected in this disease. nih.govplos.org This restorative effect is accompanied by an increase in the total number of cells and an increase in BrdU-positive (newly generated) cells in the SNpc. nih.gov These cellular changes translate to functional improvements, as mice treated with allopregnanolone after the MPTP lesion showed improved motor performance. nih.govplos.org In a 6-hydroxydopamine (6-OHDA)-treated mouse model, allopregnanolone's neuroprotective effects are suggested to be mediated through the GABA-A receptor and subsequent activation of voltage-gated L-type Ca2+ channels. nih.gov

Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis, allopregnanolone administration has been shown to ameliorate neurobehavioral deficits, reduce neuropathology, and decrease inflammation in the CNS. nih.govnih.gov The beneficial effects are associated with diminished myelin damage, reduced axonal injury, and lower levels of lymphocyte infiltration and monocyte/microglial activation in the spinal cord. nih.gov Allopregnanolone is believed to exert these effects through its interaction with GABA-A receptors on neurons and glial cells, promoting myelin gene expression by oligodendrocytes and protecting them from inflammatory damage. nih.govresearchgate.net

Disease ModelKey Mechanistic FindingsReference
Alzheimer's Disease (3xTgAD mice)Promotes hippocampal neurogenesis, reduces β-amyloid burden, decreases ABAD expression, modulates cholesterol homeostasis, reduces microglial activation. pnas.orgplos.org
Parkinson's Disease (MPTP-lesioned mice)Restores tyrosine hydroxylase-positive neurons in the SNpc, increases neurogenesis in the SNpc, improves motor performance. nih.govplos.org
Multiple Sclerosis (EAE mice)Reduces CNS inflammation, diminishes myelin and axonal damage, decreases lymphocyte infiltration and microglial activation, promotes myelin gene expression. nih.govnih.govresearchgate.net

Allopregnanolone plays a crucial role in the response to stress by helping to normalize the hypothalamic-pituitary-adrenal (HPA) axis. unica.it In animal models, acute stress has been shown to increase allopregnanolone levels in the brain, which is thought to be a homeostatic mechanism to restore the GABAergic tone that is altered by stress. unica.it However, this response can be blunted in female rats, which may contribute to their increased vulnerability to stress-related disorders. unica.it

In rodent models of depression, such as those induced by social isolation or chronic unpredictable stress, a consistent decrease in allopregnanolone levels has been observed in limbic brain areas. nih.gov The administration of allopregnanolone or drugs that increase its levels, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), can reduce depressive-like behaviors. nih.gov A key mechanism underlying these antidepressant-like effects is believed to be the promotion of neurogenesis, particularly in the hippocampus. nih.gov This is likely mediated by the brain-derived neurotrophic factor (BDNF), which is often decreased in animal models of depression and can be restored by normalizing allopregnanolone levels. nih.gov The antidepressant and anxiolytic effects of allopregnanolone are also linked to its GABAergic mechanisms, and may involve interactions with dopamine (B1211576) receptors, glutamate (B1630785) neurotransmission, and Ca2+ channels. nih.gov

The mechanisms of action for allopregnanolone have been extensively described in the context of neurodevelopment. nih.gov It can exert its effects through both genomic and non-genomic pathways. nih.gov By crossing the cell membrane, it can directly activate the Pregnane (B1235032) X receptor (PXR), a transcription factor. nih.gov Its well-characterized non-genomic mechanism involves the modulation of the ionotropic pentameric GABA-A receptor. nih.gov This modulation leads to changes in chloride ion current, an increase in cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA). nih.gov PKA, in turn, activates the transcription factor cAMP responsive element-binding protein (CREB), which promotes the transcription of genes involved in neurosteroidogenesis and other neurodevelopmental processes. nih.govresearchgate.net

Allopregnanolone has demonstrated anticonvulsant activity in a variety of experimental seizure models, including those induced by pentylenetetrazol, bicuculline, pilocarpine (B147212), and 6 Hz electrical stimulation in rodents. nih.gov Its primary mechanism of action in reducing seizure activity is through the positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission. researchgate.netnih.gov This enhancement of both phasic and tonic inhibition in the brain helps to stabilize neuronal activity and reduce susceptibility to seizures. researchgate.net

In the pilocarpine model of status epilepticus, it has been observed that during the latent period before the onset of spontaneous seizures, there is a higher expression of the enzyme P450scc, which is involved in neurosteroid synthesis. nih.gov This suggests a potential endogenous compensatory mechanism. Conversely, in rats with established epilepsy, levels of allopregnanolone are reduced in the hippocampus, a key region for seizure generation. karger.com This reduction in allopregnanolone could impair the efficacy of GABA-A-mediated inhibition in the epileptic hippocampus. karger.com Interestingly, while both allopregnanolone and its precursor pregnanolone (B1679072) are reduced, only allopregnanolone levels appear to be modulated by seizure frequency, suggesting that its synthesis may be stimulated in response to epileptic activity as a failed compensatory mechanism. karger.com

Role in Reproductive Neuroendocrinology (Mechanistic Aspects in Animal Models)

In preclinical animal models, the neurosteroid allopregnanolone, a metabolite of progesterone, plays a critical mechanistic role in the neuroendocrine adaptations associated with reproduction. Its actions are particularly significant in modulating neuronal excitability and plasticity within key brain circuits that govern reproductive function and behaviors. Allopregnanolone primarily exerts its effects as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. This interaction enhances GABAergic inhibition, thereby influencing the activity of various neuroendocrine pathways.

Animal studies have demonstrated that fluctuations in allopregnanolone levels across the reproductive cycle are linked to changes in neuronal sensitivity and behavioral outputs. For instance, in rodent models, central administration of allopregnanolone has been shown to impact the ovulatory process, suggesting its involvement in the neuroendocrine control of the reproductive axis. The mechanism for this involves the modulation of GABAergic tone in hypothalamic regions that regulate the release of gonadotropin-releasing hormone (GnRH), the primary driver of the reproductive cascade. By enhancing GABA-A receptor function, allopregnanolone can influence the firing rate of GnRH neurons, thus affecting the downstream release of pituitary hormones that control ovarian function.

Influence on Neurobiological Processes during Pregnancy and Postpartum (animal models)

The dramatic hormonal shifts of pregnancy and the postpartum period are accompanied by significant neurobiological adaptations, and animal models have been instrumental in elucidating the mechanistic role of allopregnanolone in these processes. During pregnancy, both plasma and brain concentrations of allopregnanolone rise substantially, peaking in late gestation before rapidly declining at parturition. unica.it This sustained elevation in allopregnanolone during pregnancy is not merely a passive consequence of increased progesterone production but an active neuroendocrine process that drives neural plasticity.

One of the key mechanisms involves the adaptation of the GABA-A receptor system to the chronically high levels of allopregnanolone. Studies in pregnant rats have shown that this sustained exposure leads to a functional down-regulation of GABA-A receptor sensitivity. nih.govpnas.org This is a homeostatic mechanism to maintain a stable level of neuronal inhibition despite the presence of high concentrations of a potent positive modulator. Mechanistically, this plasticity is associated with specific changes in the subunit composition of the GABA-A receptor. For example, research has identified a decrease in the expression of the γ2L subunit mRNA in the cerebral cortex and hippocampus of rats during pregnancy, which returns to baseline levels after delivery. nih.govpnas.org This alteration is significant as the γ2 subunit is crucial for the benzodiazepine (B76468) and neurosteroid modulation of the receptor. The prevention of these changes by administering finasteride, an inhibitor of the enzyme 5α-reductase that synthesizes allopregnanolone, confirms the direct causal role of this neurosteroid in remodeling GABA-A receptor expression and function during pregnancy. pnas.orgresearchgate.net

Research Findings on Allopregnanolone's Mechanistic Role in Pregnancy and Postpartum Animal Models
Animal ModelPeriodKey Mechanistic FindingBrain Region(s)Functional ConsequenceReference
RatPregnancy (Day 15 & 19)Decreased stimulatory effect of muscimol (B1676869) on Cl- uptake.Cerebral CortexReduced GABA-A receptor sensitivity. nih.gov
RatPregnancy (Day 19)Decreased expression of γ2L GABA-A receptor subunit mRNA.Cerebral Cortex, HippocampusAltered GABA-A receptor composition and plasticity. pnas.org
RatPostpartum (Day 2)Increased stimulatory effect of muscimol on Cl- uptake; γ2L mRNA returned to control levels.Cerebral Cortex, HippocampusReversal of pregnancy-induced changes in GABA-A receptor function. nih.govpnas.org
RatLate PregnancyIncreased opioid peptide (enkephalin) production in brainstem neurons.Nucleus Tractus Solitarii, Paraventricular NucleusSuppression of the HPA axis stress response. nih.govresearchgate.net
MousePregnancyPromotes proliferation of neural progenitor cells.HippocampusPotential role in pregnancy-related neurogenesis. nih.gov

Furthermore, allopregnanolone plays a crucial role in modulating the maternal hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. In late pregnancy, the responsiveness of the HPA axis to stressors is significantly blunted, a mechanism thought to protect the developing fetus from excessive glucocorticoid exposure. unica.itnih.gov Animal models indicate that allopregnanolone is a key mediator of this suppression. unica.itresearchgate.net It acts in the brainstem to stimulate the production of endogenous opioid peptides, such as enkephalin. nih.govresearchgate.net These opioids, in turn, presynaptically inhibit the release of norepinephrine (B1679862) in the paraventricular nucleus of the hypothalamus, reducing the activation of corticotropin-releasing hormone (CRH) neurons and thereby dampening the stress response. nih.govfrontiersin.org

The abrupt withdrawal of allopregnanolone following parturition is a critical event that contributes to the neurobiological state of the early postpartum period. This rapid decline in a key inhibitory signal can lead to a state of heightened neuronal excitability. Animal studies suggest that the recovery of GABA-A receptor expression to its pre-pregnancy state is delayed, creating a potential imbalance in inhibitory and excitatory signaling. This period of altered GABAergic function is hypothesized to contribute to behavioral changes observed in the postpartum period.

In addition to its effects on neurotransmission and neuroendocrine axes, allopregnanolone has been shown to influence neurogenesis in animal models. Studies have demonstrated that allopregnanolone can promote the proliferation of both rodent and human neural progenitor cells. nih.gov This suggests that the elevated levels during pregnancy may play a role in structural plasticity within brain regions like the hippocampus.

Interactions and Regulatory Loops in Neurosteroid Systems

Cross-talk with Hormonal Axes (e.g., HPA axis) in Preclinical Settings

Allopregnanolone (B1667786) plays a significant role in modulating the body's primary stress response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis. frontiersin.org Preclinical research has established that allopregnanolone exerts a potent inhibitory influence on HPA axis activity, functioning as a key part of a negative feedback mechanism to restore homeostasis following stress. researchgate.netmdpi.com This neurosteroid acts to attenuate the increase of plasma adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (the primary glucocorticoid in rodents) that are typically elicited by stressful stimuli. researchgate.netfrontiersin.org

The mechanism for this regulation is largely attributed to allopregnanolone's action as a powerful positive allosteric modulator of the GABA-A receptor. nih.gov GABAergic neuronal circuits regulate the neuroendocrine stress response, and by enhancing GABA-mediated inhibition, allopregnanolone effectively dampens the excitability of CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus. researchgate.netnih.govnih.gov These CRH neurons are the primary drivers of the HPA axis cascade. nih.gov

Furthermore, allopregnanolone's influence extends to the genomic level. Studies in rats have demonstrated that it can downregulate the gene expression of both corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) in the hypothalamus. frontiersin.orgnih.gov This reduction in the synthesis of key HPA axis neuropeptides represents a more sustained, long-term mechanism for regulating stress responsiveness. The relationship between brain levels of allopregnanolone and HPA axis activity underscores its therapeutic potential for stress-related disorders. researchgate.net In some preclinical models, this modulatory effect has been observed to be sex-specific; for instance, allopregnanolone was found to attenuate the HPA axis response to interleukin-1β in adult prenatally stressed female rats, but not in males. nih.gov

Table 1: Preclinical Findings on Allopregnanolone's Interaction with the HPA Axis

FindingMechanism of ActionObserved EffectReference Model
Inhibition of HPA Axis ActivityPositive allosteric modulation of GABA-A receptors on CRH neurons.Attenuates stress-induced increases in plasma ACTH and corticosterone.Rats. researchgate.netfrontiersin.org
Genomic RegulationDownregulation of CRH and AVP mRNA expression in the hypothalamus.Reduced synthesis of HPA axis secretagogues.Rats. frontiersin.orgnih.gov
Suppression of Stress ResponseEnhancement of GABAergic inhibition in the PVN.Normalizes HPA axis function to restore homeostasis.Rodents. mdpi.com
Sex-Specific AttenuationModulation of stress response to immune challenge (interleukin-1β).Reduces HPA axis response in prenatally stressed females, but not males.Rats. nih.gov

Feedback Mechanisms Affecting Allopregnanolone Synthesis

The synthesis of allopregnanolone is dynamically regulated and is itself influenced by stress and the activity of the HPA axis, forming a crucial feedback loop. Acute stress is known to trigger a rapid increase in the synthesis and release of allopregnanolone in both the brain and plasma. nih.gov This stress-induced increase is considered an adaptive mechanism that aims to counteract the effects of stress by enhancing GABAergic inhibition and dampening HPA axis activity, thereby promoting a return to homeostasis. nih.gov

The synthesis of allopregnanolone from progesterone (B1679170) is a two-step process catalyzed by the enzymes 5α-reductase (which converts progesterone to dihydroprogesterone, DHP) and 3α-hydroxysteroid oxidoreductase (3α-HSOR), which then converts DHP to allopregnanolone. nih.govnih.gov The activity of these enzymes is a critical control point. Chronic, repeated exposure to stress, however, can lead to a maladaptive response, impairing the responsivity of the HPA axis and causing persistently dampened allopregnanolone levels. nih.gov Studies in mice subjected to chronic unpredictable stress found an impairment in allopregnanolone production within the basolateral amygdala, a key region for emotional processing. news-medical.net

There is also evidence for more complex feedback mechanisms. The pregnane (B1235032) X receptor (PXR), which can be activated by allopregnanolone, is known to upregulate the translocator protein (TSPO). nih.gov TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of all steroids, including allopregnanolone's precursor, pregnenolone (B344588). mdpi.com This suggests a potential positive feedback loop where allopregnanolone could enhance the initial steps of its own synthesis pathway, which may be necessary to maintain adequate levels in the face of increased metabolic clearance. nih.gov

Table 2: Key Factors in Allopregnanolone Synthesis and Feedback

FactorRole in SynthesisRegulatory Influence
Acute StressStimulates synthesis.Triggers rapid increases in brain and plasma allopregnanolone as a homeostatic response. nih.gov
Chronic StressInhibits/impairs synthesis.Leads to persistently diminished allopregnanolone levels, contributing to behavioral deficits. nih.govnews-medical.net
5α-reductase (5α-R)Catalyzes the conversion of progesterone to 5α-dihydroprogesterone (DHP).A key enzymatic control point in the synthesis pathway. nih.gov
3α-hydroxysteroid oxidoreductase (3α-HSOR)Catalyzes the conversion of 5α-DHP to allopregnanolone.The final enzymatic step in the synthesis pathway. nih.gov
Pregnane X Receptor (PXR)Potential positive feedback regulator.Activation by allopregnanolone may upregulate TSPO, enhancing the initial steps of steroidogenesis. nih.gov

Interplay with Other Neuroactive Steroids and Metabolites

Allopregnanolone exists within a complex network of neuroactive steroids, where the levels and effects of one can influence others. Its direct precursor is progesterone, which itself is synthesized from pregnenolone. mdpi.com As such, the availability of these precursors is a primary determinant of allopregnanolone levels. Precursor-loading strategies have been used in human studies to manipulate allopregnanolone levels; for instance, oral administration of pregnenolone was shown to increase serum allopregnanolone levels sevenfold. nih.govlongecity.org This administration also increased levels of pregnanolone (B1679072), the 5β-stereoisomer of allopregnanolone. nih.gov

Allopregnanolone also interacts with other classes of neuroactive steroids, such as the androstanes, including dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEAS. biorxiv.org While allopregnanolone is primarily known for its calming effects via GABA-A receptor modulation, DHEA and its metabolites can have distinct, sometimes opposing, effects. Research has explored how allopregnanolone and DHEA differentially modulate brain function, such as the resting-state connectivity of the amygdala. nih.gov Both DHEA and allopregnanolone have been shown to have neuroprotective effects, protecting sympathoadrenal medulla cells against apoptosis. pnas.org

Another important interaction is with tetrahydrodeoxycorticosterone (B129496) (THDOC), a metabolite of deoxycorticosterone. Like allopregnanolone, THDOC is a potent positive allosteric modulator of GABA-A receptors and also plays a role in regulating the HPA axis. frontiersin.orgnih.govfrontiersin.org The balance and interplay between these different GABA-A receptor-modulating neurosteroids are critical for maintaining proper neuronal excitability and responding appropriately to stress. frontiersin.org

Table 3: Interactions of Allopregnanolone with Other Neuroactive Steroids

Interacting Steroid/MetaboliteNature of InteractionFunctional Consequence
PregnenoloneMetabolic Precursor.Oral administration of pregnenolone significantly increases serum allopregnanolone levels. nih.govlongecity.org
ProgesteroneDirect Metabolic Precursor.Availability of progesterone is a rate-limiting factor for allopregnanolone synthesis. nih.gov
Dehydroepiandrosterone (DHEA)Functional Interplay.Both steroids modulate amygdala connectivity and exhibit neuroprotective properties, suggesting complex and potentially complementary roles. nih.govpnas.org
PregnanoloneStereoisomer and Co-metabolite.Synthesized from progesterone via a parallel pathway; its levels also increase following pregnenolone administration. nih.gov
Tetrahydrodeoxycorticosterone (THDOC)Functional Analogue.Both are potent positive modulators of GABA-A receptors and regulate the HPA axis. frontiersin.org

Future Directions in Allopregnanolone D5 Academic Research

Development of Advanced Analytical Techniques utilizing Allopregnanolone-d5

The development of sensitive and specific bioanalytical assays is fundamental to understanding the physiological and pathological roles of neurosteroids like allopregnanolone (B1667786). Allopregnanolone-d5 is instrumental in the evolution of these techniques, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for steroid analysis due to its high selectivity and sensitivity. mdpi.comnih.gov

In these methods, Allopregnanolone-d5 is added to biological samples (e.g., plasma, serum, brain tissue) at a known concentration at the beginning of the sample preparation process. excelmale.com Because it behaves identically to the endogenous, non-deuterated allopregnanolone during extraction, derivatization, and chromatography, it effectively accounts for any analyte loss during these steps. The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio, allowing for highly accurate and precise quantification. nih.gov

Several high-performance LC-MS/MS (B15284909) methods have been developed and validated for the simultaneous quantification of allopregnanolone and other neuroactive steroids, consistently relying on deuterated internal standards like Allopregnanolone-d5 or Allopregnanolone-d4. excelmale.comnih.gov These methods often employ derivatization with reagents such as 1-amino-4-methylpiperazine (B1216902) (AMP) or 2-hydrazinopyridine (B147025) to enhance ionization efficiency and improve the lower limit of quantification (LLOQ), sometimes reaching picogram-per-milliliter levels. nih.govresearchgate.net The use of Allopregnanolone-d5 as a surrogate standard allows for the calculation of concentrations for allopregnanolone and its isomers like pregnanolone (B1679072), epi-allopregnanolone, and isopregnanolone. nih.gov

ParameterMethod 1Method 2Method 3
Technique HPLC-MS/MSLC-MS/MS with DerivatizationLC-Differential Mobility-MS
Internal Standard Allopregnanolone-d5Allopregnanolone-d5Allopregnanolone-d4
Sample Matrix SerumSerumPlasma
Linearity Range 0.78 to 1000 ng/mL excelmale.com20 pg/mL to 10 ng/mL nih.gov10 pg/mL to 25,000 pg/mL nih.gov
LLOQ 0.78 ng/mL excelmale.com10.08 pg/mL researchgate.net10 pg/mL nih.gov
Key Feature Simple protein precipitationDerivatization enhances signalQuaternary aminooxy derivatization

This table presents a summary of parameters from various advanced analytical methods utilizing deuterated allopregnanolone as an internal standard.

Future advancements will likely focus on further improving sensitivity to accurately measure neurosteroids in micro-dialysates or single cells, and expanding multiplex panels to simultaneously quantify a broader range of steroidogenic pathway components, all of which will rely on the availability of high-purity deuterated standards like Allopregnanolone-d5. endocrine-abstracts.org

Elucidation of Novel Molecular and Cellular Mechanisms

Allopregnanolone exerts profound effects on the central nervous system, primarily by acting as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov Its actions are non-genomic and rapid, influencing neuronal excitability, mood, and stress responses. nih.govfrontiersin.org Allopregnanolone-d5 is an invaluable tool for dissecting the specific molecular and cellular pathways through which these effects are mediated.

By using Allopregnanolone-d5, researchers can distinguish between exogenously administered and endogenously synthesized allopregnanolone. This is crucial for studies investigating the regulation of allopregnanolone biosynthesis and its subsequent downstream effects. For instance, research has shown that allopregnanolone can promote the proliferation of neural progenitor cells and regulate the expression of cell-cycle genes. nih.gov Using a deuterated analog would allow for precise tracing of the compound to its site of action and help clarify its role in signaling cascades, such as the activation of voltage-gated L-type calcium channels. nih.gov

Furthermore, Allopregnanolone-d5 can be employed to study the compound's metabolism within specific cell types or brain regions. Allopregnanolone is synthesized from progesterone (B1679170) via the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov Tracer studies with Allopregnanolone-d5 could help quantify the rates of its synthesis and catabolism under various physiological and pathological conditions, providing a clearer picture of neurosteroid dynamics. This approach can help elucidate how factors like stress or disease states alter the brain's capacity to produce this critical neurosteroid, which has been implicated in the pathophysiology of depression and other mood disorders. nih.govnih.gov

Recent studies have also explored allopregnanolone's role in modulating signaling pathways beyond the GABA-A receptor, such as the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and brain-derived neurotrophic factor (BDNF) pathways, which are critical for neuroprotection. doaj.orgdntb.gov.ua Allopregnanolone-d5 could be used in these contexts to confirm target engagement and explore the downstream consequences of receptor modulation in a highly controlled manner.

Research on Stereoisomeric Differences and Structure-Activity Relationships using Deuterated Analogs

The biological activity of neurosteroids is highly dependent on their three-dimensional structure. Subtle changes in stereochemistry can lead to dramatic differences in potency and efficacy at the GABA-A receptor. frontiersin.org Allopregnanolone (a 3α-hydroxy, 5α-pregnane steroid) is significantly more potent as a GABA-A receptor modulator than its 5β-isomer, pregnanolone. frontiersin.org Similarly, the 3β-hydroxy epimers are largely inactive. nih.gov

Deuterated analogs like Allopregnanolone-d5 are ideal tools for investigating these structure-activity relationships (SAR). While deuteration does not alter the fundamental stereochemistry, it can be used in SAR studies of novel, synthetically-derived analogs. The primary utility of Allopregnanolone-d5 in this context is as a stable, reliable standard against which the binding affinities and modulatory effects of newly synthesized stereoisomers can be compared.

Research has established key structural requirements for neurosteroid activity at the GABA-A receptor:

A 3α-hydroxyl group is obligatory for functional activity. nih.gov

The A/B ring fusion stereochemistry (5α vs. 5β) influences potency, with 5α-reduced steroids generally being more potent. frontiersin.org

The substituent at the C-17 position on the D-ring is a major determinant of stereoselectivity. nih.gov

The use of deuterated standards in competitive binding assays and electrophysiological recordings ensures the accuracy of these comparative studies. For example, when evaluating a novel analog's ability to displace a radiolabeled ligand from the GABA-A receptor, Allopregnanolone-d5 can be used in parallel LC-MS/MS analyses to confirm the precise concentrations of all compounds in the experiment.

Moreover, enantiomers of natural neurosteroids (so-called ent-steroids) have been synthesized to probe the geometry of the neurosteroid binding site on the GABA-A receptor. nih.govnih.gov These studies have revealed that the receptor can accommodate steroids in different orientations. Allopregnanolone-d5 serves as a crucial reference compound in such research, representing the natural configuration and activity level.

CompoundStereochemistryRelative Potency at GABA-A Receptor
Allopregnanolone 3α-OH, 5α-pregnan-20-oneHigh frontiersin.org
Pregnanolone 3α-OH, 5β-pregnan-20-oneModerate to High (less potent than Allopregnanolone) frontiersin.org
Epiallopregnanolone 3β-OH, 5α-pregnan-20-oneInactive nih.gov
Isoallopregnanolone 3β-OH, 5α-pregnan-20-oneLacks GABA-A receptor effects nih.gov
ent-Androsterone Enantiomer of AndrosteroneMore potent than natural Androsterone nih.gov

This table compares the relative activity of allopregnanolone and some of its key stereoisomers, highlighting the importance of specific structural features.

Exploration of Allopregnanolone-d5 in Complex Biological Systems for Mechanistic Insights

To understand the true physiological function of allopregnanolone, it must be studied in complex, living biological systems. Allopregnanolone-d5 is an essential tool for in vivo research, particularly for pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.gov These studies aim to understand how the body absorbs, distributes, metabolizes, and eliminates a compound, and how these processes relate to its therapeutic or biological effects.

When Allopregnanolone-d5 is administered to an animal model, its fate can be tracked over time separately from the endogenous allopregnanolone that is naturally present. nih.gov This allows for the precise determination of key PK parameters such as peak plasma and brain concentrations (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). Without a deuterated tracer, it would be impossible to distinguish the administered drug from the body's own production, making accurate PK analysis impossible.

For example, preclinical PK studies have been conducted to determine the brain-to-plasma ratio of allopregnanolone and to establish a safe and effective dose range for potential therapeutic applications. nih.gov These studies show that allopregnanolone effectively crosses the blood-brain barrier, achieving brain concentrations several times higher than those in plasma. nih.gov The use of deuterated standards in the LC-MS/MS analysis is the only way to generate such reliable quantitative data.

Furthermore, Allopregnanolone-d5 can be used to probe the mechanistic link between neurosteroid levels and behavior. Researchers can administer Allopregnanolone-d5 and simultaneously measure its concentration in specific brain regions while observing behavioral outcomes, such as anxiety-like behavior or response to stress. This allows for the establishment of a direct relationship between target tissue concentration and physiological effect, providing critical mechanistic insights into how allopregnanolone modulates neural circuits to influence behavior. Such studies have been foundational in understanding its role in conditions like postpartum depression and the development of allopregnanolone-based therapeutics. nih.gov

ParameterFindingImplication for Research
Brain/Plasma Ratio ~3-fold to 5-fold higher in brain nih.govDemonstrates efficient CNS penetration.
Metabolism Rapidly metabolized from progesterone researchgate.netD5-tracers can quantify first-pass metabolism.
Endogenous Production Brain synthesizes its own allopregnanolone nih.govD5-labeling is essential to differentiate from exogenous administration.
Effect on Gonadotropins Reduces FSH and LH levels nih.govAllows correlation of plasma levels with hormonal effects.

This table summarizes key findings from in vivo and pharmacokinetic studies where a deuterated standard like Allopregnanolone-d5 is critical for accurate measurement and interpretation.

Q & A

Q. What are the primary mechanisms by which allopregnanolone modulates GABAA receptor activity?

Allopregnanolone acts as a potent positive allosteric modulator of synaptic and extrasynaptic GABAA receptors, prolonging chloride ion channel opening and enhancing inhibitory neurotransmission . Experimental validation involves electrophysiological assays (e.g., patch-clamp recordings) and mutagenesis studies to identify critical receptor subunits (e.g., α1, β3) . Radioligand binding assays and photolabeling techniques (e.g., using KK123) can map neurosteroid-binding sites on GABAA receptors .

Q. How is allopregnanolone synthesized in neural and peripheral tissues?

Allopregnanolone is synthesized from progesterone via sequential reduction by 5α-reductase (yielding 5α-dihydroprogesterone) and 3α-hydroxysteroid dehydrogenase (3α-HSD) . Tissue-specific isoforms of 3α-HSD (e.g., type II in the brain, type III in the periphery) influence regional neurosteroid production. Researchers should quantify enzyme expression via qPCR or Western blot and assess activity using purified recombinant proteins in vitro .

Q. What methodological considerations are critical for measuring allopregnanolone levels in biological samples?

Radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. RIA requires solid-phase extraction (e.g., ethyl acetate) and chromatographic separation to mitigate cross-reactivity with structurally similar steroids (e.g., pregnanedione) . LC-MS offers higher specificity but demands rigorous validation of extraction efficiency and matrix effects . Intra-assay variability should be maintained below 10% .

Advanced Research Questions

Q. How can experimental models resolve contradictions in allopregnanolone’s neuroprotective efficacy in stroke?

Contradictory findings in stroke models (e.g., efficacy in young rats vs. null effects in hypertensive rats) may stem from differences in post-operative temperature regulation or disease comorbidities . Rigorous protocols should include continuous temperature monitoring, standardized occlusion times (e.g., 90-minute MCAo), and blinded histopathological analysis of infarct volume. Testing in aged or comorbid models (e.g., hypertensive rats) aligns with STAIR guidelines for translational relevance .

Q. What pharmacokinetic parameters govern allopregnanolone’s neurogenic effects in Alzheimer’s disease (AD) models?

Subcutaneous and intravenous administration in mice achieve brain concentrations of 300–500 ng·hr/g, sufficient to activate neurogenesis markers (e.g., BrdU, NeuroD) . Key parameters include brain/plasma ratios (3:1 in mice), Cmax (34–51 ng/mL), and exposure duration. Researchers should use slow-release formulations (e.g., cyclodextrin complexes) to mimic endogenous pulsatile release and avoid sedation .

Q. How do sex differences impact allopregnanolone metabolism and therapeutic outcomes?

Male rodents exhibit prolonged sedation and higher 5α-reductase type 1 expression, whereas females show faster clearance and ovarian-dependent synthesis . Experimental designs must control for hormonal cycles (e.g., luteal vs. follicular phases) and use gonadectomized models to isolate adrenal vs. gonadal contributions . In pregnancy models, longitudinal sampling at weeks 12 and 35 can track gestational changes .

Q. What molecular pathways underlie allopregnanolone’s promotion of neural progenitor cell (NPC) proliferation?

Allopregnanolone activates L-type voltage-gated calcium channels (VGCCs), triggering intracellular calcium surges that upregulate mitotic genes (e.g., Cyclin D1) and suppress cell-cycle inhibitors (e.g., p21) . Methodologies include FACS analysis of MuLV-GFP-labeled NPCs, siRNA knockdown of VGCCs, and microarray profiling of cell-cycle genes. In vivo, stereological counting of BrdU<sup>+</sup> cells in the dentate gyrus validates neurogenic efficacy .

Q. How do SSRIs modulate allopregnanolone biosynthesis, and what are the implications for depression research?

Fluoxetine and sertraline enhance 3α-HSD activity, lowering the Km for 5α-dihydroprogesterone conversion to allopregnanolone . Researchers can use purified human 3α-HSD isoforms (e.g., type III) in kinetic assays with NADPH cofactors. Regional specificity in neurosteroidogenesis can be mapped via in situ hybridization of 3α-HSD mRNA in postmortem brain tissues .

Methodological Considerations Table

ParameterTechnique/ModelKey Findings/RecommendationsReferences
GABAA receptor bindingPhotolabeling with KK123α1 subunit mutations (V227W) reduce allopregnanolone potentiation
Neurogenesis quantificationBrdU/PCNA immunohistochemistryOptimal dose: 10 mg/kg, 24-hr pulse-chase protocol
Plasma allopregnanoloneLC-MS vs. RIASolid-phase extraction increases variability by 8.5% (inter-assay CV)
Neuroprotection in strokeSHR-MCAo modelControl postoperative temperature to ±0.5°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.